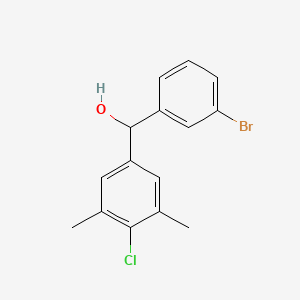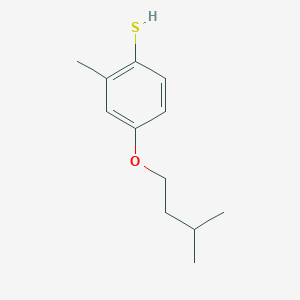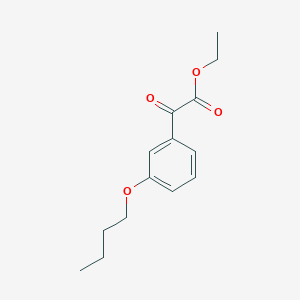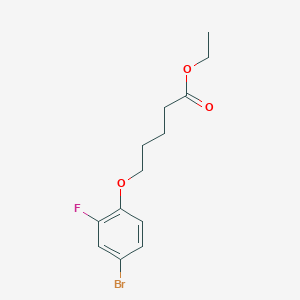
Ethyl 2,4,5-trimethylphenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4,5-trimethylphenyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethyl group attached to a 2,4,5-trimethylphenyl group through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,5-trimethylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,4,5-trimethylphenyl thiol and ethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The thiol is deprotonated by the base to form a thiolate anion, which then reacts with the ethyl halide to form the desired sulfide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One-pot thiol-free synthetic approaches have been developed to produce sulfides under green conditions without using metal catalysts . These methods often utilize readily available starting materials and environmentally benign reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,5-trimethylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfide can yield thiols or other reduced sulfur-containing compounds.
Substitution: The ethyl group or the methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Ethyl 2,4,5-trimethylphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of ethyl 2,4,5-trimethylphenyl sulfide depends on its specific application. In general, the compound can interact with various molecular targets through its sulfur atom, which can form bonds with metals or other electrophilic centers. This interaction can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects.
Comparison with Similar Compounds
Ethyl 2,4,5-trimethylphenyl sulfide can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,4,6-trimethylphenyl sulfide: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 3,4,5-trimethylphenyl sulfide: Similar structure but with different positions of the methyl groups on the phenyl ring.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.
Properties
IUPAC Name |
1-ethylsulfanyl-2,4,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-5-12-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGHWUOCRHOERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














